4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline

Suzuki-Miyaura Coupling Regioselectivity Aryl Halide Reactivity

Multi-step syntheses demand orthogonal protection. This TBS-protected benzylic alcohol (~10,000× more base-stable than TMS ethers) enables late-stage fluoride deprotection without disturbing acid/base-sensitive groups. The para-bromo handle ensures predictable single-site Pd-catalyzed cross-coupling for reliable SAR. • TBS ether prevents premature deprotection during multi-step sequences. • Para-bromo enables predictable Suzuki/Heck coupling for fragment elaboration. • ≥95% purity eliminates impurity-driven false positives in fragment screening. In stock for global shipping. For R&D use only.

Molecular Formula C13H22BrNOSi
Molecular Weight 316.31 g/mol
CAS No. 1214248-37-9
Cat. No. B1374305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline
CAS1214248-37-9
Molecular FormulaC13H22BrNOSi
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)N
InChIInChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-8-11(14)6-7-12(10)15/h6-8H,9,15H2,1-5H3
InChIKeyVDKUOHFTQUVLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline Overview


4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline (CAS 1214248-37-9) is a difunctional aromatic building block that combines a para-bromine substituent for cross-coupling reactivity with a tert-butyldimethylsilyl (TBS) protected benzylic alcohol. Its molecular formula is C13H22BrNOSi and its molecular weight is 316.31 g/mol [1]. The TBS ether protection, as established by Corey and Venkateswarlu, provides significantly greater stability than trimethylsilyl (TMS) ethers, enabling orthogonal synthetic strategies in multi-step sequences [2]. This compound is primarily supplied as a research chemical with purities typically ≥95% .

Orthogonal TBS protection suitable for multi-step synthesis
Para-bromo regioisomer supports regioselective cross-coupling
High purity supply reduces side-reaction risk and purification steps

Limitations of Generic Bromoaniline Substitutes


Simply interchanging this compound with a regioisomer like 3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)aniline or an unprotected analog like 4-bromo-2-(hydroxymethyl)aniline risks altering reaction outcomes. The para-bromo configuration dictates the electronic character of the aryl halide for Pd-catalyzed cross-couplings, influencing oxidative addition rates and regioselectivity in subsequent steps [1]. Simultaneously, the TBS group offers a critical stability advantage over smaller silyl ethers like TMS; TBS ethers are approximately 10,000 times more stable toward base-catalyzed hydrolysis, preventing premature deprotection during multi-step synthetic sequences [2]. An unprotected alcohol could lead to competing side reactions, reducing overall yield.

Regioisomer mismatch 3-Bromo isomer may shift aryl halide electronics, altering oxidative addition rates and coupling regiochemistry.
Silyl ether lability TMS-protected analog may undergo premature deprotection during base washes or multi-step sequences.
Unprotected alcohol 4-Bromo-2-(hydroxymethyl)aniline may introduce competing side reactions, reducing overall yield.

4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline Performance Evidence


Regiochemical Control: Para- vs. Meta-Bromo Coupling

The para-positioning of the bromine atom relative to the electron-donating aniline nitrogen in the target compound significantly influences its reactivity in palladium-catalyzed cross-coupling. Electronic structure calculations (DFT) on analogous systems indicate that the LUMO energy of 4-bromoaniline (-0.52 eV) is higher than that of 3-bromoaniline (-0.68 eV), suggesting a lower electrophilicity at the para-position which can lead to slower, more controllable oxidative addition [1]. This allows for greater selectivity in cross-coupling reactions where competitive reactivity of other functional groups is a concern.

Regiochemical Control
Class-level inference
LUMO –0.52 eV (para) vs –0.68 eV (meta)
Para-isomer may exhibit slower oxidative addition, supporting cross-coupling selectivity.
DFT model; verify in specific reaction conditions.
Suzuki-Miyaura Coupling Regioselectivity Aryl Halide Reactivity

TBS Ether Stability Advantage Over TMS

The tert-butyldimethylsilyl (TBS) protecting group in the target compound offers a vastly superior stability profile compared to the trimethylsilyl (TMS) group. Seminal work by Corey and Venkateswarlu established that TBS ethers are approximately 10,000 times more resistant to base-catalyzed hydrolysis than TMS ethers [1]. This quantitative difference ensures that the protected benzylic alcohol in 4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline remains intact during common organic transformations like nucleophilic substitutions, base washes, and certain reductions, whereas a TMS analog would be cleaved.

Silyl Ether Stability
Class-level inference
TBS ~10,000× more resistant to base hydrolysis than TMS
Supports orthogonal deprotection in multi-step synthesis.
Class-level generalization from Corey 1972.
Protecting Group Chemistry Silyl Ether Stability Multi-step Synthesis

High Purity and Reduced Side Reactions

Reputable vendors supply 4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline with a minimum purity specification of 95% (HPLC) or 98% (HPLC) . This high purity level reduces the risk of side reactions caused by debrominated or desilylated impurities, which are common in lower-grade or in-house preparations. In contrast, the unprotected analog 4-bromo-2-(hydroxymethyl)aniline is less stable and more prone to oxidation or self-condensation, often requiring purification immediately before use, thereby introducing experimental variability.

Commercial Purity
Specification review
95%–98% (HPLC)
Higher purity may reduce side reactions and purification steps.
Supplier specification; request COA for batch-specific data.
Chemical Purity Reproducibility Procurement Specification

4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline Application Scenarios


Late-Stage Functionalization in Total Synthesis

When constructing complex natural products or pharmaceutical candidates, the target compound's orthogonal protection strategy is critical. The TBS group allows for the selective deprotection of the benzylic alcohol at a late stage using fluoride ions (e.g., TBAF), without affecting other acid- or base-sensitive groups, a feat unachievable with a TMS-protected analog due to its lability [1].

Controlled Suzuki-Miyaura Biaryl Synthesis

For Pd-catalyzed cross-coupling reactions aiming to synthesize para-substituted biaryl amines, the 4-bromo regioisomer is essential. A meta-bromo analog would provide a different connectivity, drastically altering the final compound's geometry and biological activity. The inherent electronic control of the para-bromo group supports a predictable, single-site coupling reaction, crucial for structure-activity relationship (SAR) studies [2].

Fragment-Based Drug Discovery Library Synthesis

In FBDD, high-purity, multifunctional building blocks are invaluable. The compound's combination of a protected nucleophilic handle (aniline) and an electrophilic cross-coupling site (aryl bromide), with a guaranteed purity of ≥95%, makes it a reliable starting material for generating diverse fragment libraries. This reliability ensures that observed biological activity can be confidently assigned to the designed fragment rather than an impurity .

Application
Selection Property
Validation Focus
Late-stage total synthesis
Orthogonal TBS protection
Selective deprotection compatibility
Suzuki-Miyaura biaryl synthesis
Para-bromo regiochemistry
Coupling site selectivity
Fragment-based library synthesis
Dual functionality (NH2 + Br)
Purity and batch consistency
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